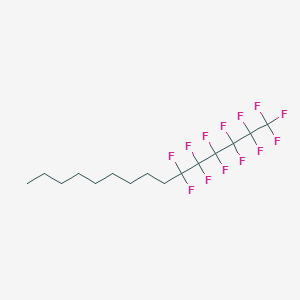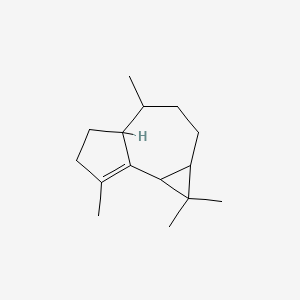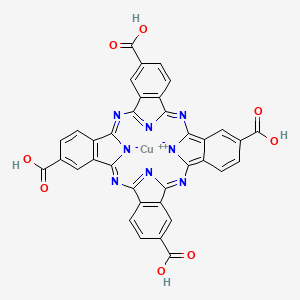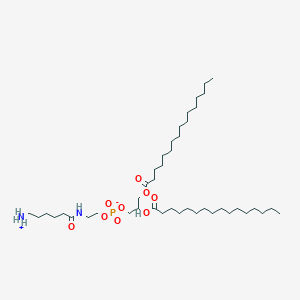
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is a fluorinated alcohol compound with the molecular formula C6H9F7O2. This compound is characterized by the presence of a heptafluorobutoxy group attached to an ethan-1-ol backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the heptafluorobutanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanal or 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanoic acid.
Reduction: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol involves its interaction with molecular targets through its fluorinated group. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can affect the compound’s distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A similar fluorinated alcohol with a shorter carbon chain.
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate: A compound with similar fluorinated groups but different functional groups.
Uniqueness
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is unique due to its specific combination of a heptafluorobutoxy group and an ethan-1-ol backbone. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
2266-43-5 |
|---|---|
Formule moléculaire |
C6H7F7O2 |
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethanol |
InChI |
InChI=1S/C6H7F7O2/c7-4(8,3-15-2-1-14)5(9,10)6(11,12)13/h14H,1-3H2 |
Clé InChI |
TZDLXSQBIYOTMV-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(C(C(F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)

![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)

![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)


